1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20213592
InChI: InChI=1S/C11H16FN5.ClH/c1-16-9-10(7-14-16)6-13-8-11-2-4-17(15-11)5-3-12;/h2,4,7,9,13H,3,5-6,8H2,1H3;1H
SMILES:
Molecular Formula: C11H17ClFN5
Molecular Weight: 273.74 g/mol

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

CAS No.:

Cat. No.: VC20213592

Molecular Formula: C11H17ClFN5

Molecular Weight: 273.74 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine -

Specification

Molecular Formula C11H17ClFN5
Molecular Weight 273.74 g/mol
IUPAC Name 1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H16FN5.ClH/c1-16-9-10(7-14-16)6-13-8-11-2-4-17(15-11)5-3-12;/h2,4,7,9,13H,3,5-6,8H2,1H3;1H
Standard InChI Key YVQFWVZGROGXMR-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CNCC2=NN(C=C2)CCF.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a bifunctional pyrazole derivative featuring two substituted pyrazole rings connected via a methylamine bridge. The IUPAC name reflects its substitution pattern: a 2-fluoroethyl group at position 1 of the first pyrazole ring and a methyl group at position 1 of the second pyrazole ring.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆FN₅
Molecular Weight273.74 g/mol
SMILESCN1C=C(C=N1)CNCC2=CC=NN2CCF
InChIKeyXWOGVFFWNGTJFO-UHFFFAOYSA-N

Structural Features

The compound’s structure comprises two pyrazole rings:

  • First pyrazole: Substituted with a 2-fluoroethyl group at position 1, enhancing lipophilicity and potential membrane permeability.

  • Second pyrazole: Features a methyl group at position 1 and a methylaminomethyl group at position 4, contributing to steric and electronic modulation.
    The methylamine bridge facilitates conformational flexibility, enabling interactions with diverse biological targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically including:

  • Pyrazole ring formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions.

  • Fluoroethylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of bases like sodium hydride.

  • Methylaminomethylation: Coupling of the second pyrazole with methylamine derivatives using reductive amination or alkylation strategies.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, ethanol, Δ60–75
Fluoroethylation2-Fluoroethyl bromide, NaH, DMF45–55
MethylaminomethylationMethylamine, NaBH₃CN, MeOH50–65

Optimization Challenges

Key challenges include:

  • Low yields in fluoroethylation due to competing elimination reactions.

  • Purification difficulties arising from polar byproducts, often addressed via column chromatography or recrystallization.

Chemical and Physical Properties

Reactivity Profile

The compound undergoes characteristic pyrazole reactions:

  • Electrophilic substitution: Halogenation at position 4 of the pyrazole ring under mild conditions (e.g., Cl₂ in CH₂Cl₂).

  • Reductive amination: Modification of the methylamine bridge using aldehydes and reducing agents.

Biological Activities and Mechanisms

Mechanism of Action

The fluoroethyl group enhances binding affinity to hydrophobic enzyme pockets, while the pyrazole nitrogens participate in hydrogen bonding with catalytic residues.

Applications and Future Directions

Current Uses

  • Chemical probe: Used in biochemical assays to study pyrazole-protein interactions.

  • Pharmaceutical intermediate: Serves as a precursor for anticancer agents in preclinical studies.

Research Opportunities

  • Structure-activity relationships (SAR): Systematic modification of substituents to optimize potency and selectivity.

  • In vivo pharmacokinetics: Assessment of oral bioavailability and metabolic stability in animal models.

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